molecular formula C14H11ClO2 B8467121 (4-Chlorobiphenyl-2-yl)acetic acid

(4-Chlorobiphenyl-2-yl)acetic acid

Cat. No.: B8467121
M. Wt: 246.69 g/mol
InChI Key: YOGQIWKDAQWEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorobiphenyl-2-yl)acetic acid (CAS: 669713-87-5) is a biphenyl-substituted acetic acid derivative with a chlorine atom at the 4'-position of the biphenyl ring and an acetic acid moiety at the 2-position (Figure 1). Its molecular formula is $ \text{C}{14}\text{H}{11}\text{ClO}_2 $, and it has a molecular weight of 258.69 g/mol. It is primarily used in pharmaceutical and materials science research, though specific applications are less documented in the provided literature.

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-(5-chloro-2-phenylphenyl)acetic acid

InChI

InChI=1S/C14H11ClO2/c15-12-6-7-13(10-4-2-1-3-5-10)11(8-12)9-14(16)17/h1-8H,9H2,(H,16,17)

InChI Key

YOGQIWKDAQWEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (4-Chlorobiphenyl-2-yl)acetic acid include other biphenyl acetic acid derivatives and chlorophenyl-substituted acetic acids. Below is a comparative analysis based on substituent effects, functional groups, and inferred properties:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Name Structure/Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications (Inferred)
This compound Biphenyl with -Cl (4') and -CH₂COOH (2) 258.69 -COOH, -Cl Pharmaceuticals, coordination chemistry
2-((4-Chlorophenyl)acetyl)benzoic acid Benzene ring with -CH₂COClPh and -COOH 290.71 -COOH, -Cl, ketone Intermediate in organic synthesis
2-(2-(4-Chlorophenoxy)phenyl)acetic acid Phenoxy linkage with -Cl and -CH₂COOH 276.70 -COOH, -Cl, ether Agrochemicals, polymer additives
2-(2-Chloro-4-hydroxyphenyl)acetic acid Chlorophenol with -CH₂COOH 186.59 -COOH, -Cl, -OH Antioxidant studies, metal chelation

Key Observations :

Functional Group Influence: The -COOH group in all compounds enables hydrogen bonding and metal coordination, similar to acetic acid-modified biochar (ASBB), which showed enhanced uranium adsorption via -COOH interactions.

Structural Effects: Biphenyl systems (e.g., this compound) exhibit extended conjugation, which may enhance UV absorption or π-π stacking in materials science applications. Phenoxy or hydroxyl groups (e.g., 2-(2-(4-Chlorophenoxy)phenyl)acetic acid) introduce polarity, affecting solubility and reactivity.

Hypothetical Performance in Adsorption :

  • While direct data for this compound are lacking, structurally related ASBB demonstrated high uranium removal (97.8%) due to pore expansion and -COOH functionalization. Analogous -COOH-containing compounds may similarly bind metals, though biphenyl systems could offer enhanced aromatic interactions for organic pollutant adsorption.

Acidity and Solubility: The pKa of the -COOH group (~2.5–5.0) varies with substituents. Chlorine’s electron-withdrawing effect may lower pKa, increasing acidity compared to non-halogenated analogs. Solubility in polar solvents (e.g., water) is likely low due to aromaticity, but may improve in dimethyl sulfoxide (DMSO) or ethanol.

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